6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
Overview
Description
6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-furyl and 2-pyridyl derivatives. These intermediates are then subjected to condensation reactions with piperazine and other reagents under controlled conditions to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furyl and pyridyl groups can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the furyl and pyridyl rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with enhanced chemical properties.
Scientific Research Applications
6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-(2-furyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
- **6-(2-thienyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
- **6-(2-pyridyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18-7-6-15(16-4-3-13-27-16)21-24(18)14-19(26)23-11-9-22(10-12-23)17-5-1-2-8-20-17/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAUUQGBTNGDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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